molecular formula C12H10O2 B180155 4-Methoxy-2-naphthaldehyde CAS No. 123239-64-5

4-Methoxy-2-naphthaldehyde

Cat. No.: B180155
CAS No.: 123239-64-5
M. Wt: 186.21 g/mol
InChI Key: RJNSXRAUGCVFET-UHFFFAOYSA-N
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Description

4-Methoxy-2-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of a methoxy group (-OCH₃) attached to the fourth position and an aldehyde group (-CHO) at the second position of the naphthalene ring

Mechanism of Action

Target of Action

The primary target of 4-Methoxy-2-naphthaldehyde is the enzyme alcohol dehydrogenase (ADH) . ADH plays a crucial role in the metabolism of alcohols in the body, converting them into aldehydes and ketones.

Mode of Action

This compound interacts with its target, ADH, by acting as a substrate for the enzyme . The compound can undergo a reaction with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen atom in the compound acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The interaction of this compound with ADH affects the metabolic pathways involving alcohol degradation. The formation of oximes and hydrazones from the reaction of the compound with hydroxylamine or hydrazine represents a significant alteration in these pathways .

Pharmacokinetics

It’s known that the compound is a non-acidic nonsteroidal anti-inflammatory drug (nsaid) which is rapidly metabolized in the liver to the major active metabolite .

Result of Action

The result of the action of this compound involves the formation of oximes and hydrazones, which are essentially irreversible processes . These products can have various effects at the molecular and cellular levels, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photostability can be improved when included in a microemulsion . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other metabolites or enzymes.

Biochemical Analysis

Biochemical Properties

4-Methoxy-2-naphthaldehyde interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a substrate for human salivary aldehyde dehydrogenase (hsALDH), an enzyme that catalyzes the irreversible oxidation of a wide spectrum of aliphatic and aromatic aldehydes . The Km values for this substrate were calculated to be 147.7, 5.31, 0.71, and 3.31 μM for benzaldehyde, cinnamaldehyde, 2-naphthaldehyde, and 6-methoxy-2-naphthaldehyde, respectively .

Cellular Effects

It is known that aldehyde dehydrogenases, which interact with this compound, play a crucial role in cell proliferation and protection against oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes like aldehyde dehydrogenase. In the case of hsALDH, the enzyme catalyzes the oxidation of this compound to its corresponding acid in an NAD±dependent manner . This reaction is essentially irreversible .

Metabolic Pathways

This compound is involved in the metabolic pathways catalyzed by aldehyde dehydrogenases . These enzymes catalyze the oxidation of aldehydes to their corresponding acids, playing a crucial role in the metabolism of endogenous and exogenous aldehydes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied in the context of the blackened heartwood of Diospyros kaki . The compound was found to be high in concentration at the pith and at the edges of the blackened heartwood .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-naphthol with a suitable oxidizing agent. For instance, the oxidation of 4-methoxy-2-naphthol using reagents like chromium trioxide (CrO₃) in acetic acid can yield this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound can involve the use of 4-methoxy-2-acetophenone as a starting material. This compound undergoes a chemical reaction in the presence of a catalyst and an organic solvent. The reaction conditions typically include a temperature range of 20-180°C and a reaction time of 0.1-72 hours . This method is advantageous due to its simplicity, mild reaction conditions, and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions for nucleophilic substitution can vary, but typically involve the use of strong nucleophiles under basic conditions.

Major Products:

    Oxidation: 4-Methoxy-2-naphthoic acid.

    Reduction: 4-Methoxy-2-naphthyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-naphthaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-2-naphthaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-methoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNSXRAUGCVFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468174
Record name 4-methoxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123239-64-5
Record name 4-methoxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Methoxy-2-naphthaldehyde in the context of Diospyros species?

A: this compound, alongside its structural isomer 5-hydroxy-4-methoxy-2-naphthaldehyde, has been identified as a constituent of the heartwood of Diospyros quiloensis []. These compounds belong to a class of methoxynaphthaldehydes, which are relatively rare in nature. Their presence in Diospyros species, particularly in the heartwood, suggests a potential role in the tree's defense mechanisms or wood properties.

Q2: How was this compound synthesized?

A: Researchers successfully synthesized this compound, along with other methoxynaphthoic acids and methoxynaphthaldehydes, using the Stobbe condensation reaction and subsequent cyclization []. This method provides a controlled approach for obtaining this compound and its derivatives for further investigation.

Q3: Are there any insights into the structure of this compound and related compounds from spectroscopic studies?

A: NMR spectroscopy has been instrumental in confirming the structures of this compound and related methoxynaphthoic acids and methoxynaphthaldehydes []. The spectral data, particularly the proton NMR, provides valuable information about the relative positions of the substituents on the naphthalene ring system and helps confirm the influence of steric and electronic effects on their chemical shifts.

Q4: Beyond its natural occurrence, is there any research on potential applications of this compound?

A: While the research primarily focuses on the isolation and structural characterization of this compound, its presence in Diospyros species, known for their medicinal properties, suggests potential avenues for further exploration. For instance, related compounds like plumbagin and diospyrin, also found in Diospyros oocarpa, have shown promising antiprotozoal and anthelmintic activities []. This finding could encourage future research into the biological activities of this compound and its potential use in pharmaceutical or agricultural applications.

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